1H NMR and 13C NMR chemical shifts for 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
1H NMR and 13C NMR chemical shifts for 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
An In-Depth Technical Guide: Structural Characterization and NMR Elucidation of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
As a Senior Application Scientist, I frequently encounter the 1,4-dihydroisoquinolin-3(2H)-one scaffold in drug discovery pipelines. This bicyclic lactam is a privileged motif, serving as a rigidified biomimetic core in various neuroactive and antineoplastic agents [1]. Accurate structural validation of its derivatives—specifically the N-methylated analog, 2-methyl-1,4-dihydroisoquinolin-3(2H)-one—is critical for downstream pharmacological testing.
This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. Rather than merely listing chemical shifts, we will deconstruct the quantum mechanical and electronic environments that dictate these signals, supported by a self-validating experimental protocol [2].
Structural Deconstruction and Atom Numbering
To accurately assign NMR signals, we must first establish a rigorous numbering scheme. 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one (C 10 H 11 NO) consists of a benzene ring fused to a six-membered lactam.
The electronic environment of the lactam ring is the primary driver of the molecule's chemical shifts. The nitrogen atom (N2) is sp2 -hybridized due to resonance with the adjacent carbonyl (C3). This delocalization imparts a partial positive charge on the nitrogen, strongly deshielding the adjacent aliphatic carbons (C1 and the N-methyl group).
Figure 1: Molecular structure and numbering of 2-methyl-1,4-dihydroisoquinolin-3(2H)-one.
1 H NMR Chemical Shifts: Mechanistic Causality
The 1 H NMR spectrum of this compound is defined by three distinct aliphatic singlets and a complex aromatic multiplet. The exact positioning of the aliphatic protons is dictated by their proximity to the anisotropic cones of the carbonyl and the benzene ring, as well as the inductive effects of the lactam nitrogen [2].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Mechanistic Assignment & Causality |
| C1-H 2 | 4.45 | Singlet | 2H | Highly Deshielded Benzylic: These protons are sandwiched between the aromatic ring and the electron-withdrawing lactam nitrogen. The partial positive charge on the nitrogen (via amide resonance) pulls electron density away from C1, pushing this signal significantly downfield. |
| C4-H 2 | 3.61 | Singlet | 2H | Carbonyl-Adjacent Benzylic: Located between the benzene ring and the carbonyl group. While the carbonyl is electron-withdrawing, it is less deshielding than the direct attachment to the lactam nitrogen, placing these protons upfield relative to C1. |
| N-CH 3 | 3.12 | Singlet | 3H | N-Alkyl: Typical for N-methyl groups in lactams. The inductive pull of the nitrogen deshields these protons relative to standard alkanes. |
| C5 to C8 | 7.15 – 7.30 | Multiplet | 4H | Aromatic Core: The four protons on the fused benzene ring experience diamagnetic anisotropy, placing them in the standard aromatic window. |
13 C NMR Chemical Shifts: Electronic Environments
Carbon-13 NMR provides a direct map of the molecular skeleton. The shifts below are derived from the baseline values of the 1,4-dihydroisoquinolin-3(2H)-one core, adjusted for the N-methyl substituent [2].
| Position | Chemical Shift (ppm) | Carbon Type | Mechanistic Assignment & Causality |
| C3 | 169.0 | Quaternary | Carbonyl: Shielded relative to a standard ketone (>200 ppm) due to the electron-donating resonance from the adjacent nitrogen lone pair. |
| C4a, C8a | 132.5, 131.5 | Quaternary | Aromatic Bridgeheads: Lacking attached protons, these carbons relax slowly and appear as low-intensity peaks in standard 1D 13 C spectra. |
| C5 to C8 | 125.2 – 127.7 | CH | Aromatic CH: Standard sp2 hybridized carbons. |
| C1 | 53.0 | CH 2 | N-Adjacent Aliphatic: Strongly deshielded by the electronegative nitrogen atom. |
| C4 | 37.7 | CH 2 | Carbonyl-Adjacent Aliphatic: Deshielded by the adjacent C=O π -system. |
| N-CH 3 | 34.5 | CH 3 | Methyl: The most shielded carbon in the molecule, though still pulled downfield by the nitrogen relative to a standard alkane. |
Self-Validating Experimental Protocol for NMR Acquisition
To achieve publication-quality spectra that accurately reflect the values in the tables above, the acquisition process must be treated as a self-validating system. Poor sample preparation or improper spectrometer tuning will result in line broadening, obscuring the fine J-coupling in the aromatic region and causing integration errors.
Step-by-Step Methodology
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Sample Preparation (The Foundation of Resolution):
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Action: Dissolve 5 mg (for 1 H) or 20 mg (for 13 C) of the compound in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 lacks exchangeable protons, preventing signal interference. TMS provides an absolute zero reference point.
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Validation: Filter the solution through a glass wool plug into a 5 mm NMR tube. Why? Particulate matter creates magnetic susceptibility gradients, distorting the local magnetic field and broadening the NMR signals.
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Shimming and Tuning (Field Homogeneity):
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Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated 3D shimming (Z, Z2, Z3, X, Y).
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Validation: Measure the Full-Width at Half-Maximum (FWHH) of the TMS peak. If the FWHH is > 0.5 Hz, the field is inhomogeneous. Do not proceed until shimming is corrected.
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Optimized Acquisition Parameters:
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1 H NMR: Set the relaxation delay (d1) to 1.0 second with a 30° pulse angle (ns=16). Causality: This ensures all protons fully relax back to the Z-axis between pulses, guaranteeing that the integration mathematically matches the 2:2:3:4 proton ratio.
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13 C NMR: Set the relaxation delay (d1) to 2.0 seconds (ns=512) and enable WALTZ-16 proton decoupling (CPD). Causality: The longer delay allows the quaternary carbons (C3, C4a, C8a) to relax. WALTZ-16 collapses carbon multiplets into singlets, simplifying the spectrum and massively boosting signal-to-noise via the Nuclear Overhauser Effect (NOE).
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Data Processing:
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Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction.
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Figure 2: Step-by-step experimental workflow for high-purity NMR acquisition.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286623, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one". PubChem, [Link]
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O'Sullivan, M. J., Hatley, R. J. D., Wellaway, C. R., Bew, S. P., & Richards, C. J. "Synthetic approaches to N- and 4-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives." Tetrahedron, vol. 100, 2021, 132455. [Link]
